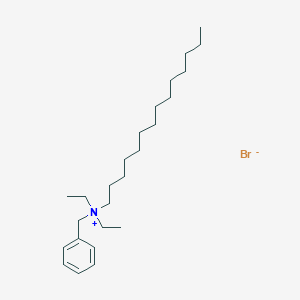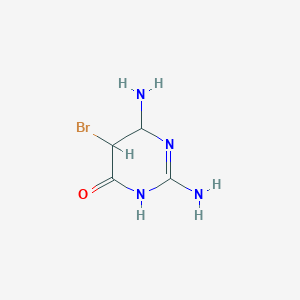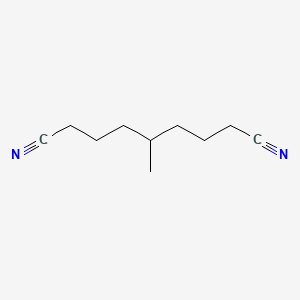
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate is an organic compound that features both a chlorocarbonyl group and a nitrobenzoate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amines.
Reduction: The chlorocarbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Amines: from the reduction of the nitro group.
Alcohols: from the reduction of the chlorocarbonyl group.
Substituted benzenes: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Chlorocarbonyl)phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule. These interactions can affect various molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 2-(Chlorocarbonyl)phenyl 2-nitrobenzoate
- 2-(Chlorocarbonyl)phenyl 4-nitrobenzoate
- 2-(Chlorocarbonyl)phenyl 3-methylbenzoate
Comparison: 2-(Chlorocarbonyl)phenyl 3-nitrobenzoate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
89883-00-1 |
|---|---|
Molekularformel |
C14H8ClNO5 |
Molekulargewicht |
305.67 g/mol |
IUPAC-Name |
(2-carbonochloridoylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C14H8ClNO5/c15-13(17)11-6-1-2-7-12(11)21-14(18)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI-Schlüssel |
NDCFGGCRCOAKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)

![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)



phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)

